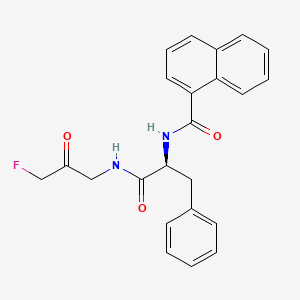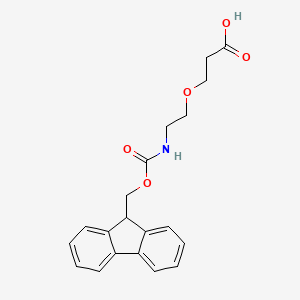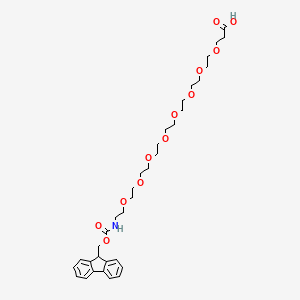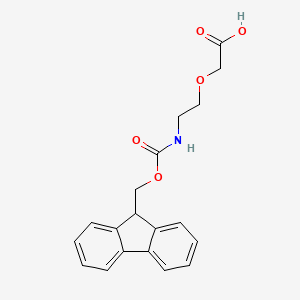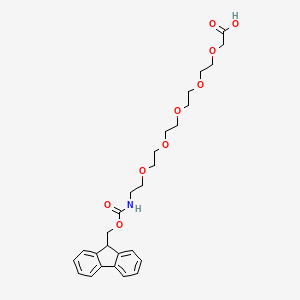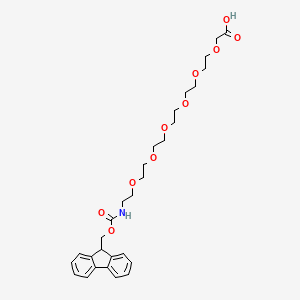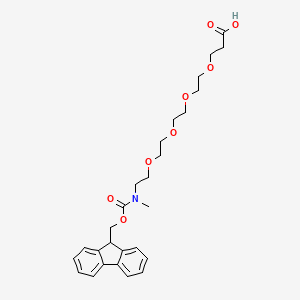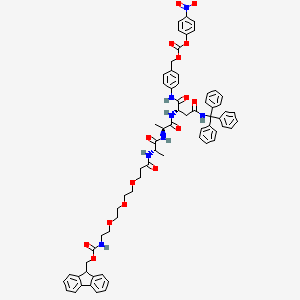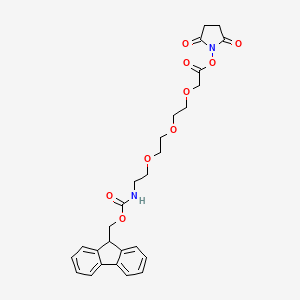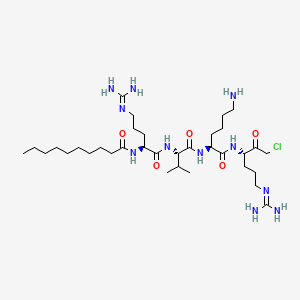
Decanoyl-arg-val-lys-arg-chloromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone has a wide range of applications in scientific research:
Cell Biology: The compound is used to investigate the role of furin in the processing of various proproteins within cells.
Drug Development: Decanoyl-Arg-Val-Arg-Lys-chloromethylketone serves as a lead compound for the development of new antiviral drugs targeting furin and related proprotein convertases.
Cancer Research: It is used to study the role of furin in the maturation of growth factors and other proteins involved in cancer progression.
Mecanismo De Acción
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone exerts its effects by irreversibly binding to the active site of furin, thereby inhibiting its proteolytic activity. Furin is responsible for the cleavage of various proproteins into their active forms. By inhibiting furin, Decanoyl-Arg-Val-Arg-Lys-chloromethylketone prevents the maturation of these proproteins, thereby blocking the biological processes that depend on them .
Direcciones Futuras
Decanoyl-RVKR-CMK has shown interesting antiviral activity against flaviviruses . Its potential as an antiviral agent, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV), is a promising area for future research .
Análisis Bioquímico
Biochemical Properties
Decanoyl-arg-val-lys-arg-chloromethylketone interacts with furin, a host proprotein convertase . It binds to the catalytic site of furin, acting as a potent inhibitor of cleavage and fusion activity of viral glycoproteins . This interaction inhibits the processing of flavivirus prM protein to M protein, turning the inert virus to an infectious particle .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been shown to reduce virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells . It exerts its inhibitory action on the virus release and next round infectivity but not on viral RNA replication .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific cell surface receptors, instigating a series of biochemical events that ultimately elicit the desired biological responses . It inhibits prM cleavage, which is evident from the significant increase in the prM/E index of ZIKV or JEV in dec-RVKR-cmk-treated Vero cells compared to DMSO-treated control cells .
Temporal Effects in Laboratory Settings
It has been observed that the maximum reduction of virus titer occurs in post-infection treatment .
Metabolic Pathways
It is known to interact with furin, a host proprotein convertase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone involves the following steps:
Decanoylation: The introduction of a decanoyl group to the arginine residue.
Peptide Synthesis: The sequential addition of amino acids (arginine, valine, arginine, and lysine) to form the peptide chain.
Chloromethylketone Modification:
The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide chain in large quantities.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy
Análisis De Reacciones Químicas
Types of Reactions
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with Decanoyl-Arg-Val-Arg-Lys-chloromethylketone include amines, thiols, and alcohols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions to prevent degradation of the peptide chain.
Major Products
The major products formed from these reactions are derivatives of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone, where the chloromethylketone group is replaced by the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: A similar compound with a slightly different amino acid sequence.
α1-antitrypsin Portland: Another furin inhibitor used in HIV research.
d-Arg-based peptides: Peptides that inhibit furin and other proprotein convertases.
Uniqueness
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is unique due to its high specificity and irreversible inhibition of furin. This makes it a valuable tool in research focused on furin-mediated processes and the development of antiviral therapies .
Propiedades
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJTTGFHCHQHS-VZTVMPNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66ClN11O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

